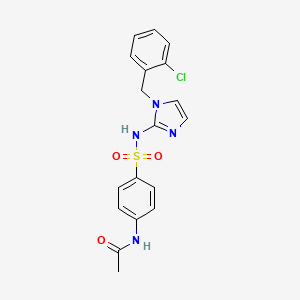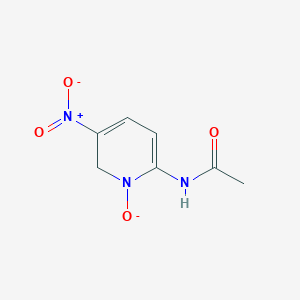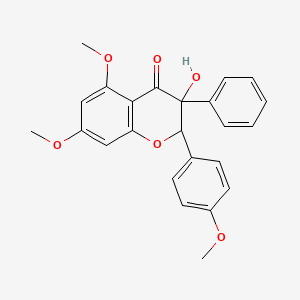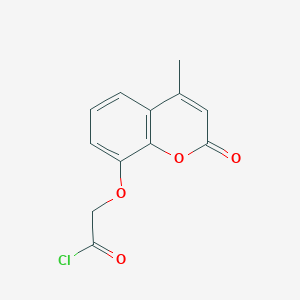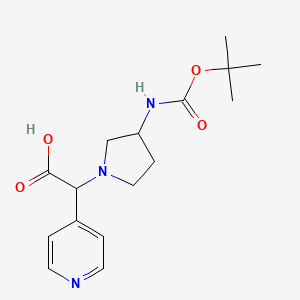
2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(pyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring, a pyridine ring, and an acetic acid moiety. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Acetic Acid Moiety: The acetic acid group is added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure regulation.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID: Similar structure but with a p-tolyl group instead of a pyridine ring.
(3-BOC-AMINO-PYRROLIDIN-1-YL)-FURAN-2-YL-ACETIC ACID: Contains a furan ring instead of a pyridine ring.
(3-BOC-AMINO-PYRROLIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID: Features a thiophene ring in place of the pyridine ring.
Uniqueness
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C16H23N3O4 |
|---|---|
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-9-19(10-12)13(14(20)21)11-4-7-17-8-5-11/h4-5,7-8,12-13H,6,9-10H2,1-3H3,(H,18,22)(H,20,21) |
InChI-Schlüssel |
WICUPPYAMZXFKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



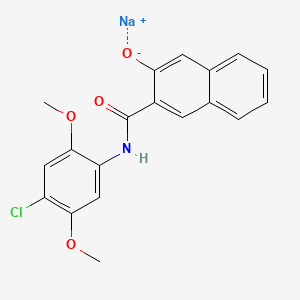

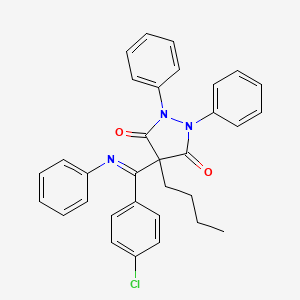
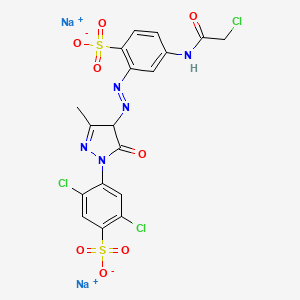
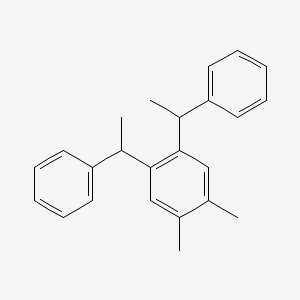
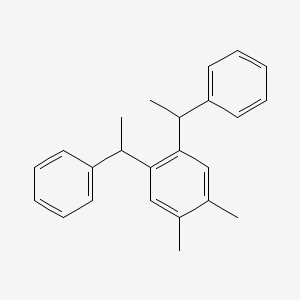
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
